molecular formula C22H16N2OS B2400600 (Z)-N-(4-(naphthalen-1-yl)thiazol-2(3H)-ylidene)cinnamamide CAS No. 1321850-37-6

(Z)-N-(4-(naphthalen-1-yl)thiazol-2(3H)-ylidene)cinnamamide

Cat. No. B2400600
CAS RN: 1321850-37-6
M. Wt: 356.44
InChI Key: YBDKBYMSGKTOBP-BUHFOSPRSA-N
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Description

(Z)-N-(4-(naphthalen-1-yl)thiazol-2(3H)-ylidene)cinnamamide, also known as NTBC, is a small molecule compound that has been widely used in scientific research due to its unique properties. NTBC is a thiazole-based compound that has been synthesized using various methods.

Scientific Research Applications

Antimicrobial and Antifungal Activity

  • Several studies have explored the antimicrobial and antifungal properties of compounds similar to (Z)-N-(4-(naphthalen-1-yl)thiazol-2(3H)-ylidene)cinnamamide. For instance, a study by Shambuling et al. (2015) synthesized metal complexes derived from thiazole and 2-naphthaldehyde, demonstrating notable antibacterial and antifungal activities (Shambuling et al., 2015). Patel and Patel (2015) also synthesized derivatives involving naphthalen-2-yl thiazol-2-yl compounds, which showed significant antibacterial activity against various bacterial strains (Patel & Patel, 2015).

Antiproliferative and Anti-Cancer Activity

  • The potential antiproliferative and anti-cancer activities of similar compounds have been investigated. For example, Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives with a naphthalene moiety, which showed promising anti-proliferative agent against HCT-116 cancer cells (Mansour et al., 2020). Aly et al. (2020) reported the synthesis of paracyclophanyl-thiazole hybrids as novel CDK1 inhibitors, demonstrating significant antiproliferative properties against melanoma cell lines (Aly et al., 2020).

Antihyperglycemic Activity

  • The compound's structure has been used in the synthesis of derivatives with potential antihyperglycemic activity. Imran et al. (2009) synthesized derivatives of a similar structure, which were evaluated for their antihyperglycemic activity in rat models (Imran, Yar, & Khan, 2009).

properties

IUPAC Name

(E)-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2OS/c25-21(14-13-16-7-2-1-3-8-16)24-22-23-20(15-26-22)19-12-6-10-17-9-4-5-11-18(17)19/h1-15H,(H,23,24,25)/b14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDKBYMSGKTOBP-BUHFOSPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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